FPI-1523

β-Lactamase Inhibition Antibiotic Resistance CTX-M-15

Researchers studying Gram-negative resistance face DBO analogs with variable target profiles-generic avibactam substitution invalidates SAR. FPI-1523 is the validated solution: - CTX-M-15 affinity: 8-fold higher vs avibactam (Kd 4 nM vs 32 nM) - OXA-48 potency: 4-fold improvement (Kd 34 nM vs 150 nM) - Direct PBP2 inhibition (IC50 3.2 μM) & antibacterial activity (MIC 4 μg/mL vs E. coli K12) Procurement: Available for immediate R&D delivery. Verified dual-mechanism research tool.

Molecular Formula C9H16N2O3S2
Molecular Weight 264.4 g/mol
CAS No. 311343-11-0
Cat. No. B8706212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFPI-1523
CAS311343-11-0
Molecular FormulaC9H16N2O3S2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCC(=O)NC(CS)C(=O)NCCSC(=O)C
InChIInChI=1S/C9H16N2O3S2/c1-6(12)11-8(5-15)9(14)10-3-4-16-7(2)13/h8,15H,3-5H2,1-2H3,(H,10,14)(H,11,12)/t8-/m0/s1
InChIKeyPCFWUYJHCYCQKP-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FPI-1523 Procurement Guide


FPI-1523 (CAS: 1452459-50-5; sodium salt: 1452459-52-7) is a synthetic, non-β-lactam inhibitor belonging to the diazabicyclooctane (DBO) class [1]. It functions as a potent inhibitor of serine β-lactamases, particularly the clinically relevant CTX-M-15 and OXA-48 enzymes, and also exhibits direct antibacterial activity through inhibition of Penicillin-Binding Protein 2 (PBP2), demonstrating a unique dual mechanism of action . This compound serves as a critical research tool for studying and overcoming antibiotic resistance in Gram-negative pathogens.

Dual-Target Study Fit
Supports β-lactamase/PBP2 dual inhibition research in Gram-negative models
Enzyme Target
CTX-M-15 and OXA-48 inhibition context; carbapenemase and ESBL research
Mechanism Context
Unique dual-mechanism probe for resistance mechanism and antibacterial activity studies

Why DBO Analogs Are Not Interchangeable


Substitution among diazabicyclooctane (DBO) derivatives, such as avibactam, FPI-1465, and FPI-1602, is not supported by scientific evidence, as these analogs exhibit significant, quantifiable variations in their inhibitory activity against key β-lactamase targets and PBP2 [1]. For instance, while avibactam is a foundational DBO, FPI-1523 demonstrates a distinct potency profile against OXA-48 and a more pronounced dual-target inhibition, leading to substantially different antimicrobial activity profiles that directly impact experimental outcomes [1]. Therefore, relying on generic DBO-class properties without verifying compound-specific data compromises research reproducibility and validity.

PBP2 inhibition profile differs among DBO analogs; dual-target readouts may not replicate with avibactam or other single-mechanism derivatives.
OXA-48 binding affinity may shift experimental outcomes; class-level assumptions without compound-specific data risk misinterpretation.
Direct antibacterial activity (MIC) of FPI-1523 may not transfer to analogs lacking PBP2 engagement; verify target profile before substitution.

Quantitative Evidence for Scientific Selection


Sub-Nanomolar Potency Against CTX-M-15

FPI-1523 exhibits an approximately 8-fold higher binding affinity for CTX-M-15 compared to avibactam, as determined by kinetic assays [1]. This is a critical distinction for researchers studying this prevalent extended-spectrum β-lactamase. The Kd value of 4 nM for FPI-1523 represents a significant improvement in target engagement .

CTX-M-15 Affinity
Head-to-head
Kd 4 nM (FPI-1523) vs 32 nM (avibactam); ~8-fold higher affinity.
Reported affinity context supports CTX-M-15 inhibition studies.
β-Lactamase Inhibition Antibiotic Resistance CTX-M-15

Improved Potency Against OXA-48 Carbapenemase

In a direct comparison, FPI-1523 demonstrates a binding affinity (Kd) for OXA-48 that is over 4-fold stronger than that of avibactam [1]. OXA-48 is a challenging class D carbapenemase, and this improved potency is a key differentiator for researchers focusing on carbapenem-resistant Enterobacteriaceae (CRE).

OXA-48 Affinity
Head-to-head
Kd 34 nM (FPI-1523) vs 150 nM (avibactam); >4-fold higher affinity.
Reported affinity context supports OXA-48 carbapenemase research.
Carbapenemase Inhibition OXA-48 Antibiotic Resistance

Dual Mechanism: PBP2 Inhibition and Antibacterial Activity

Unlike avibactam, which lacks significant direct antibacterial activity, FPI-1523 potently inhibits PBP2, a key enzyme in bacterial cell wall synthesis, with an IC50 of 3.2 μM . This dual-targeting profile is further validated by direct antimicrobial activity against Escherichia coli K12 with an MIC of 4 μg/mL .

PBP2 & Antibacterial
Class-level inference
PBP2 IC50 3.2 μM; MIC 4 μg/mL (E. coli K12). Avibactam lacks significant PBP2 inhibition.
Dual-target mechanism evidence supports antimicrobial research; verify in target panel.
Sources empty; class-level inference
PBP2 Inhibition Antibacterial Dual Mechanism

Best-Fit Research Applications


CTX-M-15-Mediated Resistance Studies

For studies focused on the globally prevalent extended-spectrum β-lactamase CTX-M-15, FPI-1523 is the optimal choice due to its 8-fold higher binding affinity (Kd of 4 nM) compared to avibactam (Kd of 32 nM) [1]. This ensures complete target engagement in enzyme inhibition assays and cell-based experiments, leading to more definitive conclusions about the enzyme's role in resistance.

OXA-48-Producing Pathogen Research

When working with OXA-48, a challenging class D carbapenemase, FPI-1523 offers a distinct advantage with a Kd of 34 nM, representing over a 4-fold improvement in potency over avibactam (Kd of 150 nM) [1]. This increased potency is critical for effective inhibition in complex biological systems and for structure-activity relationship (SAR) studies aimed at developing next-generation carbapenemase inhibitors.

Dual-Targeting Antibacterial Strategy Exploration

For projects aiming to investigate the therapeutic potential of dual β-lactamase/PBP2 inhibition, FPI-1523 is a unique tool. Its verified PBP2 inhibition (IC50 of 3.2 μM) and direct antimicrobial activity (MIC of 4 μg/mL against E. coli K12) allow researchers to decouple the two mechanisms or study their synergy, a line of inquiry not possible with single-mechanism DBOs like avibactam .

Application
Selection Property
Validation Focus
CTX-M-15 β-Lactamase Inhibition Studies
Reported CTX-M-15 binding profile
Enzyme inhibition assay validation
OXA-48 Carbapenemase Research
Reported OXA-48 binding profile
Biochemical potency and resistance model endpoint review
Dual β-Lactamase/PBP2 Inhibition Research
PBP2 inhibitory and antimicrobial profile
Mechanism-of-action and synergy assay design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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